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Abstract

2-Methoxyheptane is a saturated ether with potential applications in various chemical and
pharmaceutical contexts. A thorough understanding of its molecular properties and behavior is
crucial for its effective utilization. While extensive experimental studies on 2-methoxyheptane
are not widely available in public literature, theoretical and computational chemistry offer
powerful tools to predict its physicochemical properties, conformational landscape, and
spectroscopic signatures. This guide provides a comprehensive overview of the known
properties of 2-methoxyheptane and outlines a detailed, best-practice protocol for its in-depth
computational analysis. This document is intended to serve as a foundational resource for
researchers and professionals engaged in the study and application of this and similar
molecules.

Introduction

Ethers are a fundamental class of organic compounds characterized by an oxygen atom
connected to two alkyl or aryl groups. Their utility spans from common solvents to key
functional groups in complex molecules, including active pharmaceutical ingredients. 2-
Methoxyheptane (C8H180), a simple aliphatic ether, serves as a model system for
understanding the interplay of conformational flexibility and electronic properties in this class of

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b14605856?utm_src=pdf-interest
https://www.benchchem.com/product/b14605856?utm_src=pdf-body
https://www.benchchem.com/product/b14605856?utm_src=pdf-body
https://www.benchchem.com/product/b14605856?utm_src=pdf-body
https://www.benchchem.com/product/b14605856?utm_src=pdf-body
https://www.benchchem.com/product/b14605856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14605856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

molecules. Computational chemistry provides a robust framework for investigating such
molecular characteristics at a level of detail that is often challenging to achieve through
experimental methods alone.

This technical guide summarizes the currently available computed physicochemical data for 2-
methoxyheptane and presents a standardized workflow for its theoretical investigation. The
methodologies described herein are broadly applicable to the study of other small to medium-
sized organic molecules.

Physicochemical Properties of 2-Methoxyheptane

A summary of the key physicochemical properties of 2-methoxyheptane, as compiled from
established chemical databases, is presented below. These values are computationally derived
and provide a solid foundation for further theoretical studies.[1][2]

Table 1. Computed Physicochemical Properties of 2-Methoxyheptane
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Property Value Source

Molecular Formula C8H180 PubChem[1], NIST[2]
Molecular Weight 130.23 g/mol PubChem[1]

IUPAC Name 2-methoxyheptane PubChem[1]
Canonical SMILES CCcCccc(e)oc PubChem|[1]

InChl=1S/C8H180/c1-4-5-6-7-
InChl PubChem[1]
8(2)9-3/h8H,4-7H2,1-3H3

XKHTUKHDGNJTLD-
InChiKey PubChem[1]
UHFFFAOYSA-N
XLogP3 2.8 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor
1 PubChem[1]
Count
Rotatable Bond Count 5 PubChem[1]
Topological Polar Surface Area 9.2 A2 PubChem|[1]
CAS Registry Number 57858-34-1 NIST[2]

Theoretical and Computational Methodology

The following sections outline a comprehensive computational protocol for the detailed
investigation of 2-methoxyheptane. This workflow is designed to provide a deep
understanding of its structural, energetic, and vibrational properties.

Computational Workflow

A general workflow for the theoretical and computational study of 2-methoxyheptane is
depicted below. This process begins with an initial conformational search and proceeds through
geometry optimization, frequency analysis, and the calculation of various molecular properties.
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A general workflow for the computational study of 2-methoxyheptane.

Experimental Protocols: A Computational Approach

Due to the presence of several rotatable bonds, 2-methoxyheptane can exist in multiple
conformations. A thorough exploration of the conformational space is the first critical step in its

theoretical investigation.

¢ Protocol:
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o Initial Search: A molecular mechanics-based conformational search (e.g., using the
MMFF94 force field) should be performed to identify a set of low-energy conformers.

o Geometry Optimization: The geometries of the identified unique conformers are then to be
optimized using Density Functional Theory (DFT). Acommon and reliable level of theory
for such molecules is the B3LYP functional with a 6-31G(d) or larger basis set.

o Energy Refinement: Single-point energy calculations at a higher level of theory (e.g.,
B3LYP/6-311+G(d,p) or a composite method like G3(MP2)//B3LYP) can be performed on
the optimized geometries to obtain more accurate relative energies of the conformers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Methoxyheptane | C8H180 | CID 13215858 - PubChem [pubchem.ncbi.nlm.nih.gov]
o 2. heptane, 2-methoxy- [webbook.nist.gov]

¢ To cite this document: BenchChem. [Theoretical and Computational Approaches to
Understanding 2-Methoxyheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b14605856#theoretical-and-
computational-studies-of-2-methoxyheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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